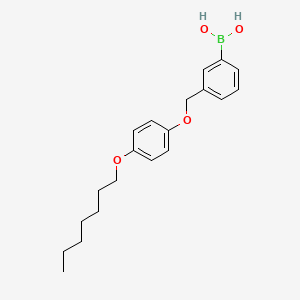

(3-((4-(Heptyloxy)phenoxy)methyl)phenyl)boronic acid

Description

(3-((4-(Heptyloxy)phenoxy)methyl)phenyl)boronic acid is an organoboron compound characterized by a heptyloxy chain attached to a phenoxy group, which is further connected via a methylene bridge to a phenylboronic acid moiety. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the long aliphatic chain, which influences its solubility, reactivity, and biological interactions. The compound has been cataloged as a research chemical, though commercial availability is currently discontinued .

Properties

IUPAC Name |

[3-[(4-heptoxyphenoxy)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27BO4/c1-2-3-4-5-6-14-24-19-10-12-20(13-11-19)25-16-17-8-7-9-18(15-17)21(22)23/h7-13,15,22-23H,2-6,14,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUHHALRCQFRSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)COC2=CC=C(C=C2)OCCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584638 | |

| Record name | (3-{[4-(Heptyloxy)phenoxy]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870778-93-1 | |

| Record name | (3-{[4-(Heptyloxy)phenoxy]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((4-(Heptyloxy)phenoxy)methyl)phenyl)boronic acid typically involves the reaction of appropriate phenol derivatives with boronic acid reagents. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes to facilitate the coupling reactions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: (3-((4-(Heptyloxy)phenoxy)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenol derivatives.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols.

Substitution: The boronic acid group can participate in substitution reactions to form new carbon-boron bonds.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Catalysts like palladium on carbon (Pd/C) and solvents like THF or dimethylformamide (DMF).

Major Products Formed:

Oxidation: Phenol derivatives.

Reduction: Alcohol derivatives.

Substitution: New boronic acid derivatives with different substituents.

Scientific Research Applications

Chemistry: In organic chemistry, (3-((4-(Heptyloxy)phenoxy)methyl)phenyl)boronic acid is used as a building block for the synthesis of complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: The compound is used in the development of biologically active molecules and pharmaceuticals. Its boronic acid group can interact with biological targets, making it useful in drug discovery and development.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be used to design inhibitors for enzymes and receptors involved in various diseases.

Industry: The compound finds applications in the production of advanced materials, including polymers and nanomaterials. Its unique chemical properties make it suitable for creating materials with specific functionalities.

Mechanism of Action

The mechanism of action of (3-((4-(Heptyloxy)phenoxy)methyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, modulating their activity. This interaction can inhibit or activate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Physicochemical Properties

Key Structural Variations :

- Heptyloxy Chain : The linear C7 alkoxy group increases lipophilicity (logP) compared to shorter or branched substituents.

- Electron-Donating vs.

Table 1: Physicochemical Properties of Selected Boronic Acids

Enzyme Inhibition

- HDAC Inhibition: The methoxyethyl-substituted analogue ([2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) demonstrated superior inhibition of Magnaporthe oryzae HDAC (MoRpd3) with a docking score of -8.7 kcal/mol, outperforming trichostatin A (-7.9 kcal/mol) . The heptyloxy derivative’s longer chain may enhance membrane penetration but could reduce binding affinity due to steric mismatches.

- Antibacterial Activity: Trifluoromethoxy phenylboronic acids showed notable antibacterial effects linked to their acidity . The heptyloxy compound’s lower acidity may limit similar activity, though its lipophilicity might improve biofilm penetration.

Biological Activity

(3-((4-(Heptyloxy)phenoxy)methyl)phenyl)boronic acid, a member of the boronic acid family, has garnered attention due to its diverse biological activities, including antibacterial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₆H₁₉B O₄

- CAS Number : 870778-93-1

This boronic acid derivative features a heptyloxy group that enhances its lipophilicity, potentially influencing its biological interactions and solubility in biological systems.

Antioxidant Activity

Recent studies have demonstrated that boronic acids exhibit significant antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals using various assays:

| Method | IC50 (µg/mL) |

|---|---|

| ABTS radical scavenging | 0.11 ± 0.01 |

| DPPH radical scavenging | 0.14 ± 0.01 |

| CUPRAC assay | 1.73 ± 0.16 |

These results indicate that this compound has potent antioxidant capabilities, which can protect cells from oxidative stress and related damage .

Antibacterial Activity

The antibacterial properties of this compound have been assessed against various bacterial strains, including Escherichia coli. The minimum inhibitory concentration (MIC) was found to be effective at concentrations around 6.50 mg/mL . This suggests that the compound could serve as a potential antibacterial agent in therapeutic applications.

Anticancer Activity

In vitro studies have shown that this compound exhibits selective cytotoxicity towards cancer cell lines such as MCF-7 (breast cancer). The IC50 value for this cell line was determined to be 18.76 ± 0.62 µg/mL, indicating a significant anticancer effect while sparing healthy cells .

Enzyme Inhibition Studies

The compound has also been evaluated for its enzyme inhibition potential:

| Enzyme | IC50 (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Antiurease | 1.10 ± 0.06 |

| Antithyrosinase | 11.52 ± 0.46 |

These findings suggest that the compound may inhibit key enzymes involved in neurodegenerative diseases and metabolic disorders .

The mechanisms underlying the biological activities of this compound are thought to involve:

- Interaction with Biological Targets : Boronic acids can form reversible covalent bonds with diols in biomolecules, which may alter their function.

- Cellular Uptake : The heptyloxy group enhances membrane permeability, facilitating cellular uptake and subsequent biological effects.

- Radical Scavenging : The antioxidant activity is likely due to the ability of the boronic acid moiety to stabilize free radicals.

Case Studies

A notable case study involved the formulation of a cream containing this compound, which was subjected to dermatological and microbiological testing. The cream demonstrated both safety for skin application and effectiveness against microbial strains, highlighting its potential in cosmetic formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.